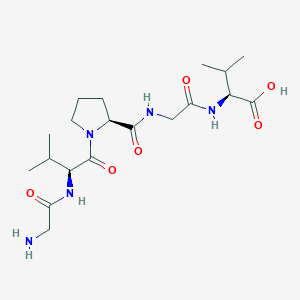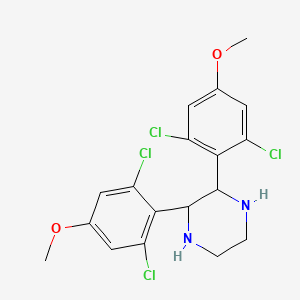
2,3-Bis(2,6-dichloro-4-methoxyphenyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Bis(2,6-dichloro-4-methoxyphenyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This particular compound is characterized by the presence of two 2,6-dichloro-4-methoxyphenyl groups attached to a piperazine ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis(2,6-dichloro-4-methoxyphenyl)piperazine typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). This reaction leads to the formation of protected piperazines, which can then be deprotected to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
化学反応の分析
Types of Reactions
2,3-Bis(2,6-dichloro-4-methoxyphenyl)piperazine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups attached to the piperazine ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can introduce various functional groups at the chloro positions.
科学的研究の応用
2,3-Bis(2,6-dichloro-4-methoxyphenyl)piperazine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex piperazine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2,3-Bis(2,6-dichloro-4-methoxyphenyl)piperazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific biological context in which the compound is used. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects.
類似化合物との比較
Similar Compounds
- 2,3-Bis(2,6-dichlorophenyl)piperazine
- 2,3-Bis(4-methoxyphenyl)piperazine
- 2,3-Bis(2,6-dichloro-4-methylphenyl)piperazine
Uniqueness
2,3-Bis(2,6-dichloro-4-methoxyphenyl)piperazine is unique due to the presence of both dichloro and methoxy groups on the phenyl rings. This combination of substituents can significantly influence its chemical reactivity and biological activity, making it distinct from other similar compounds.
特性
CAS番号 |
827299-62-7 |
|---|---|
分子式 |
C18H18Cl4N2O2 |
分子量 |
436.2 g/mol |
IUPAC名 |
2,3-bis(2,6-dichloro-4-methoxyphenyl)piperazine |
InChI |
InChI=1S/C18H18Cl4N2O2/c1-25-9-5-11(19)15(12(20)6-9)17-18(24-4-3-23-17)16-13(21)7-10(26-2)8-14(16)22/h5-8,17-18,23-24H,3-4H2,1-2H3 |
InChIキー |
BCOMELIZJXRMLZ-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=C(C(=C1)Cl)C2C(NCCN2)C3=C(C=C(C=C3Cl)OC)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




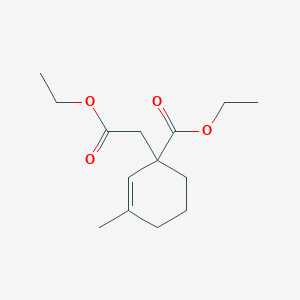


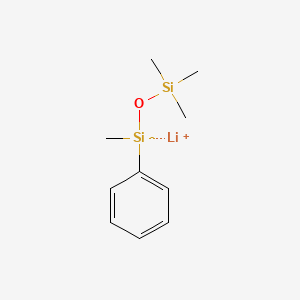
![3-Phenyl-3-[(pyridin-2-yl)sulfanyl]prop-2-enenitrile](/img/structure/B14230210.png)

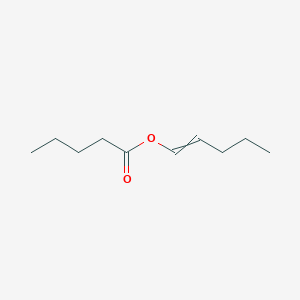

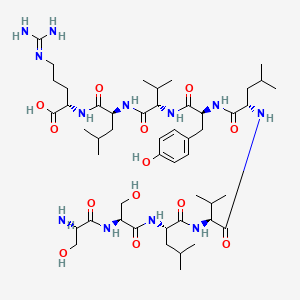
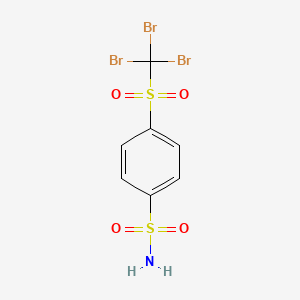
![2-[6-(3-Methoxyphenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile](/img/structure/B14230254.png)
